2,2-Difluorospiro[2.3]hexan-1-amine
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Overview
Description
2,2-Difluorospiro[23]hexan-1-amine is a chemical compound with the molecular formula C6H10F2N It is characterized by a spirocyclic structure, where a six-membered ring is fused to a three-membered ring, with two fluorine atoms attached to the spiro carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluorospiro[2.3]hexan-1-amine typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be constructed through a cyclization reaction. For instance, starting from a suitable precursor such as a 1,3-diketone, a cyclization reaction can be induced using a base.
Introduction of Fluorine Atoms: The introduction of fluorine atoms can be achieved through electrophilic fluorination. Reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) can be used under controlled conditions to introduce the fluorine atoms at the desired positions.
Amination: The final step involves the introduction of the amine group. This can be achieved through nucleophilic substitution reactions using amine sources such as ammonia or primary amines.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluorospiro[2.3]hexan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups or reduce the spirocyclic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as halides, alkoxides, or amines can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2,2-Difluorospiro[2.3]hexan-1-amine has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound may be used in the study of biological systems, particularly in understanding the effects of fluorinated compounds on biological pathways.
Industry: It can be used in the development of new materials, including polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2-Difluorospiro[2.3]hexan-1-amine involves its interaction with molecular targets and pathways. The presence of fluorine atoms can influence the compound’s reactivity and interactions with biological molecules. The spirocyclic structure may also contribute to its unique properties, affecting its binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
2,2-Difluorospiro[2.3]hexane: Lacks the amine group, making it less reactive in certain types of reactions.
Spiro[2.3]hexan-1-amine: Lacks the fluorine atoms, which can significantly alter its chemical and biological properties.
2,2-Difluorocyclohexanamine: Similar in having fluorine atoms and an amine group, but differs in the ring structure.
Uniqueness
2,2-Difluorospiro[2.3]hexan-1-amine is unique due to its combination of a spirocyclic structure, fluorine atoms, and an amine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C6H9F2N |
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Molecular Weight |
133.14 g/mol |
IUPAC Name |
2,2-difluorospiro[2.3]hexan-1-amine |
InChI |
InChI=1S/C6H9F2N/c7-6(8)4(9)5(6)2-1-3-5/h4H,1-3,9H2 |
InChI Key |
JFHWJLXQBJHFLX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)C(C2(F)F)N |
Origin of Product |
United States |
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